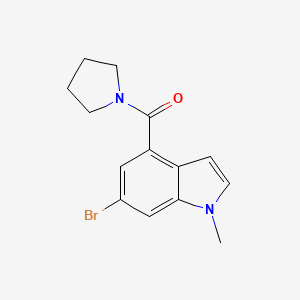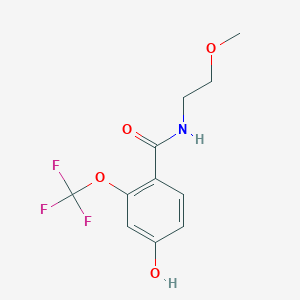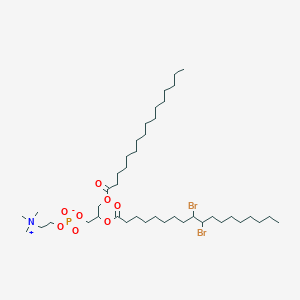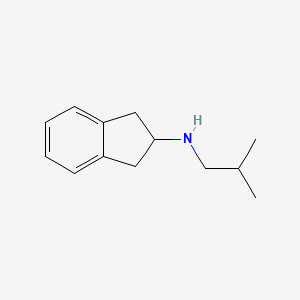
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate is a fluorinated organic compound with the molecular formula C4H6F4O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms significantly alters its reactivity and stability compared to non-fluorinated analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 2,2,3,3-tetrafluoro-1-propanol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the compound to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with temperatures ranging from room temperature to 80°C.
Reduction: Reactions are usually carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: These reactions often require aqueous or alcoholic solutions and are conducted at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Produces various substituted propanols depending on the nucleophile used.
Reduction: Yields 2,2,3,3-tetrafluoro-1-propanol.
Oxidation: Results in the formation of carboxylic acids or aldehydes.
Applications De Recherche Scientifique
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate exerts its effects is largely dependent on its ability to participate in nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: The parent alcohol from which the methanesulfonate ester is derived.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different reactivity and applications.
1,1,1-Trifluoro-2-propanol: A less fluorinated analog with distinct chemical properties.
Uniqueness
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate is unique due to the presence of both fluorine atoms and a methanesulfonate group. This combination imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex fluorinated molecules. Its ability to undergo nucleophilic substitution reactions with high efficiency sets it apart from other similar compounds.
Propriétés
Numéro CAS |
85459-30-9 |
|---|---|
Formule moléculaire |
C4H8F4O4S |
Poids moléculaire |
228.16 g/mol |
Nom IUPAC |
methanesulfonic acid;2,2,3,3-tetrafluoropropan-1-ol |
InChI |
InChI=1S/C3H4F4O.CH4O3S/c4-2(5)3(6,7)1-8;1-5(2,3)4/h2,8H,1H2;1H3,(H,2,3,4) |
Clé InChI |
MGCQSIZLICNIQB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C(C(C(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)
![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)










![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)
